3-Chloro-[2,3'-bipyridine]-5-carboxylic acid
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Overview
Description
3-Chloro-[2,3’-bipyridine]-5-carboxylic acid is a compound belonging to the bipyridine family, characterized by the presence of two pyridine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-[2,3’-bipyridine]-5-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, where a halogenated pyridine reacts with a boronic acid derivative in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-[2,3’-bipyridine]-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in ethanol under reflux conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted bipyridine derivatives.
Scientific Research Applications
3-Chloro-[2,3’-bipyridine]-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism of action of 3-Chloro-[2,3’-bipyridine]-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its applications in material science and electrochemistry.
3,3’-Bipyridine: Less common but used in specialized chemical synthesis
Uniqueness
3-Chloro-[2,3’-bipyridine]-5-carboxylic acid is unique due to the presence of the chlorine atom and carboxylic acid group, which confer distinct reactivity and potential for functionalization. This makes it a valuable compound for developing new materials and exploring novel chemical reactions .
Properties
CAS No. |
1214372-79-8 |
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Molecular Formula |
C11H7ClN2O2 |
Molecular Weight |
234.64 g/mol |
IUPAC Name |
5-chloro-6-pyridin-3-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H7ClN2O2/c12-9-4-8(11(15)16)6-14-10(9)7-2-1-3-13-5-7/h1-6H,(H,15,16) |
InChI Key |
HVQSBVUSGZOXBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=C(C=N2)C(=O)O)Cl |
Origin of Product |
United States |
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